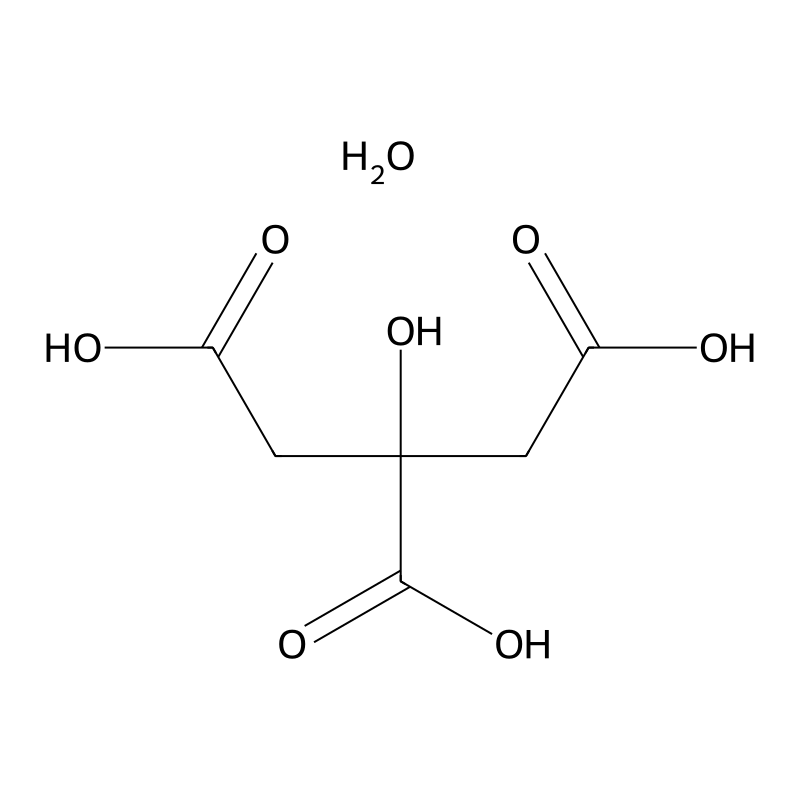

Citric acid monohydrate

C6H8O7.H2O

HOOCCH2C(OH)(COOH)CH2COOH.H2O

C6H10O8

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C6H8O7.H2O

HOOCCH2C(OH)(COOH)CH2COOH.H2O

C6H10O8

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Citric acid monohydrate (CAS 5949-29-1) is a fundamental tricarboxylic acid excipient and chelating agent containing one molecule of water of crystallization, equating to approximately 8.6% water by weight. Widely utilized in pharmaceutical formulations, food chemistry, and advanced material synthesis, it serves as a critical pH modifier and buffer. For procurement and material selection, the precise hydration state is paramount; the monohydrate form exhibits distinct thermodynamic properties, dissolution kinetics, and hygroscopic behaviors compared to its anhydrous counterpart, directly dictating its suitability for specific manufacturing environments and formulation types [1].

Substituting citric acid monohydrate with anhydrous citric acid or generic citrate salts frequently leads to formulation failures and processing bottlenecks. Anhydrous citric acid is highly hygroscopic in ambient environments, actively absorbing moisture at relative humidities above 50% to convert into the monohydrate, which causes severe caking and weight inconsistencies during storage[1]. Conversely, the monohydrate contains bound water that is liberated at elevated temperatures (above 71 °C), potentially degrading moisture-sensitive active pharmaceutical ingredients (APIs) or prematurely triggering reactions in dry effervescent blends[2]. Consequently, the choice between forms strictly depends on the thermal limits of the manufacturing process and the ambient humidity of the supply chain.

References

- [1] Citric Acid: Properties, Microbial Production, and Applications in Industries. Molecules 28, no. 22 (2023): 7543.

- [2] Nucleation, Growth, and Pseudo-Polymorphic Behavior of Citric Acid As Monitored in Situ by Attenuated Total Reflection Fourier Transform Infrared Spectroscopy. J. Phys. Chem. B 105, no. 47 (2001): 11754–11762.

Amorphous Stability and Lyophilization Processing

The amorphous stability of citric acid is heavily dependent on its hydration state. Citric acid monohydrate exhibits a drastically lower glass transition temperature compared to the anhydrous form [1].

| Evidence Dimension | Glass transition temperature (Tg) |

| Target Compound Data | -25 °C (Monohydrate) |

| Comparator Or Baseline | 11 °C (Anhydrous) |

| Quantified Difference | 36 °C reduction in Tg due to bound water |

| Conditions | Amorphous state thermal analysis |

This low Tg makes the monohydrate form highly prone to crystallization from the amorphous state, requiring strict sub-zero temperature control during lyophilization (freeze-drying) processes.

Deliquescence and Ambient Moisture Resistance

In solid-state storage, the monohydrate form demonstrates superior resistance to deliquescence under high-humidity conditions compared to the anhydrous baseline, which begins absorbing moisture at lower humidity levels [1].

| Evidence Dimension | Deliquescence point (Critical Relative Humidity) |

| Target Compound Data | 78% RH |

| Comparator Or Baseline | 75% RH (Anhydrous) |

| Quantified Difference | 3% higher absolute RH tolerance before phase transition to solution |

| Conditions | 25 °C isothermal storage conditions |

Procurement teams can store the monohydrate form more reliably in standard warehouse conditions without the aggressive caking and moisture-barrier packaging required for the anhydrous form.

Thermal Stability and Melt Processing Limitations

Thermal processing of citric acid forms reveals distinct operational windows. The monohydrate undergoes dehydration at significantly lower temperatures than the melting point of the anhydrous form [1].

| Evidence Dimension | Thermal transition onset |

| Target Compound Data | Dehydration onset at 71 °C |

| Comparator Or Baseline | Melting point at 153 °C (Anhydrous) |

| Quantified Difference | 82 °C lower thermal transition threshold |

| Conditions | Differential Scanning Calorimetry (DSC) at 4 K/min heating rate |

Formulators using hot-melt extrusion or high-heat drying must avoid the monohydrate to prevent the release of bound water, which can act as an unintended plasticizer or degrade sensitive APIs.

Aqueous Crystallization and Process Boundaries

For industrial scale-up involving aqueous solutions, the thermodynamic stability of the two forms flips at a precise temperature threshold, dictating which polymorph precipitates during manufacturing [1].

| Evidence Dimension | Thermodynamic stability in aqueous solution |

| Target Compound Data | Stable below 36.6 °C |

| Comparator Or Baseline | Anhydrous stable above 36.6 °C |

| Quantified Difference | Absolute phase boundary at 36.6 °C |

| Conditions | Aqueous solution crystallization / wet granulation |

Manufacturers performing wet granulation or liquid cooling must strictly maintain process temperatures below 36.6 °C to ensure the consistent yield of the monohydrate form without mixed-polymorph impurities.

Aqueous Liquid Formulations and Syrups

Because the bound water does not interfere with liquid bases, citric acid monohydrate is the preferred, cost-effective acidulant and buffer for liquid pharmaceuticals and beverages, offering rapid dissolution without the exothermic heat of solution issues sometimes associated with anhydrous powders.

Deep Eutectic Solvents (DES) for Botanical Extraction

Citric acid monohydrate is utilized as a hydrogen bond acceptor in DES (e.g., paired with choline chloride), where its specific hydration state modifies the viscosity, surface tension, and melting point of the solvent mixture, optimizing it for extracting hydrophilic components [1].

Low-Temperature Wet Granulation

In pharmaceutical tableting, the monohydrate form is selected for wet granulation processes operating strictly below 36 °C, where its high flowability and stable hydration state prevent unpredictable moisture uptake during manufacturing [2].

Physical Description

SLIGHTLY DELIQUESCENT WHITE CRYSTALS.

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Density

LogP

Decomposition

Melting Point

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 101 of 1092 companies. For more detailed information, please visit ECHA C&L website;

Of the 20 notification(s) provided by 991 of 1092 companies with hazard statement code(s):;

H315 (19.17%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (91.93%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (14.03%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

MeSH Pharmacological Classification

Pictograms

Irritant

Other CAS

Wikipedia

Use Classification

Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

Human drugs -> Rare disease (orphan)